5-Hydroxy-DPAT hydrobromide is derived from the parent compound 5-Hydroxy-DPAT, which is a synthetic derivative of tryptamine. It belongs to the class of compounds known as indoles, specifically functioning as a neurotransmitter receptor agonist. Its classification includes:
The synthesis of 5-Hydroxy-DPAT hydrobromide typically involves several organic chemistry techniques, including:
The synthesis can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to ensure purity and yield, and characterization can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) .
The molecular structure of 5-Hydroxy-DPAT hydrobromide can be represented as follows:
The compound features an indole core structure with a hydroxyl group at the 5-position and a bromide ion associated with the nitrogen atom.
The structural data can be summarized:
5-Hydroxy-DPAT hydrobromide can undergo various chemical reactions:
The stability and reactivity are often assessed under different pH conditions and temperatures to determine optimal storage and handling procedures .
The mechanism of action for 5-Hydroxy-DPAT hydrobromide primarily involves:
Studies indicate that activation of these receptors can lead to anxiolytic effects and modulation of mood-related behaviors in animal models .
Relevant analyses include:
5-Hydroxy-DPAT hydrobromide is utilized in several scientific domains:
The stereochemical configuration of 5-Hydroxy-DPAT (5-OH-DPAT) enantiomers profoundly influences their binding kinetics and functional outcomes at 5-HT1A serotonin receptors. The compound exhibits significant enantiomeric divergence in receptor affinity and activation profiles, with the (R)-enantiomer demonstrating substantially reduced binding potency (pKi ≈ 6.8) compared to the (S)-enantiomer (pKi ≈ 8.2) at human recombinant 5-HT1A receptors [10]. This stereoselectivity originates from differential molecular interactions within the orthosteric binding pocket, where the (S)-enantiomer achieves optimal alignment with serine residues (Ser199 and Ser200) in transmembrane domain V, facilitating high-affinity stabilization of the receptor's active conformation [6].
Radioligand displacement studies using [³H]-8-OH-DPAT reveal that 5-OH-DPAT enantiomers exhibit distinct profiles in detecting receptor affinity states. The (S)-enantiomer preferentially labels the high-affinity agonist state (G-protein coupled) of 5-HT1A receptors, while the (R)-enantiomer shows equal affinity for coupled and uncoupled states [6]. This pharmacological distinction is functionally significant, as demonstrated by GTPγS binding assays where the (S)-enantiomer produces robust Gαi/o protein activation (Emax = 85-92% of 5-HT response), whereas the (R)-enantiomer exhibits partial agonist efficacy (Emax = 40-48%) [6]. Such differential coupling efficiency translates to varied downstream signaling outcomes, particularly in hippocampal neurons where 5-HT1A activation modulates cognitive processing [9].
Table 1: Comparative Binding Parameters of 5-OH-DPAT Enantiomers at 5-HT1A Receptors
Parameter | (S)-5-OH-DPAT | (R)-5-OH-DPAT | Experimental System |
---|---|---|---|
pKi (High-affinity site) | 8.2 ± 0.3 | 6.8 ± 0.4 | HEK293-h5-HT1A |
Bmax (fmol/mg) | 320 ± 25 | 980 ± 45 | Rat cortical membranes |
GTPγS Emax (% 5-HT) | 92 ± 7 | 48 ± 5 | [³⁵S]-GTPγS binding assay |
Kact (nM) | 18 ± 3 | 240 ± 30 | cAMP inhibition assay |
Molecular dynamics simulations indicate that the hydroxyl group positioning of the (S)-enantiomer enables hydrogen bonding with Asn386 in helix VII, a crucial interaction for receptor activation that is sterically hindered in the (R)-configuration [6]. This atomic-level distinction explains the observed 30-fold difference in functional potency between enantiomers in electrophysiological studies measuring neuronal hyperpolarization in dorsal raphe neurons [8]. The stereoselective binding dynamics underscore the critical importance of chiral separation in pharmacological studies targeting 5-HT1A receptors, particularly for developing cognition-enhancing therapeutics where receptor subtype specificity is paramount [9].
The dopaminergic pharmacology of 5-Hydroxy-DPAT hydrobromide presents a remarkable case of enantiomeric functional inversion at D2 receptors. While the racemic mixture exhibits classical D2 agonist properties (EC50 = 28 nM in striatal preparations), resolution reveals that the (S)-enantiomer retains potent agonist activity (EC50 = 32 nM, Emax = 92%), whereas the (R)-enantiomer functions as a competitive antagonist (Ki = 180 nM, IC50 = 220 nM) with negligible intrinsic efficacy [3]. This enantiomeric divergence arises from differential binding orientation within the D2 receptor's orthosteric pocket, where the (S)-configuration permits formation of a salt bridge with Asp114 in transmembrane helix III—a crucial interaction for receptor activation that is sterically impeded in the (R)-enantiomer [10].
Functional selectivity studies demonstrate that (S)-5-OH-DPAT preferentially activates Gαi/o-mediated inhibition of adenylyl cyclase (IC50 = 45 nM) over β-arrestin recruitment pathways (EC50 = 320 nM), indicating biased signaling toward canonical dopaminergic transduction [3]. Conversely, the (R)-enantiomer displays neutral antagonism at both pathways without inverse agonist activity at constitutively active D2 receptors. This pharmacological profile enables unique experimental applications: the (R)-enantiomer can selectively block D2 autoreceptors (Ki = 85 nM) without activating postsynaptic D2 receptors in striatal neurons, thereby enhancing dopamine release while avoiding locomotor suppression [3].
Table 2: Enantiomeric Functional Profiles at Dopamine D2 Receptors
Functional Parameter | (S)-5-OH-DPAT | (R)-5-OH-DPAT | Assay System |
---|---|---|---|
D2 Binding Ki (nM) | 15 ± 2 | 180 ± 25 | [³H]-Spiperone displacement |
Adenylyl cyclase inhibition IC50 | 45 ± 6 | >10,000 | HEK293-hD2Long |
β-arrestin recruitment EC50 | 320 ± 45 | No activity | Tango™ β-arrestin assay |
GIRK current activation EC50 | 18 ± 3 | No activation | Ventral tegmental area neurons |
The enantioselective D2 modulation extends to behavioral paradigms where (S)-5-OH-DPAT induces characteristic dopamine agonist responses (stereotypy, rotational behavior) at 0.1-0.3 mg/kg doses, while (R)-5-OH-DPAT (1-3 mg/kg) attenuates amphetamine-induced locomotion without producing catalepsy [3]. This functional dichotomy provides a unique pharmacological tool for dissecting D2 receptor contributions to motor control and reward processing, particularly in Parkinson's disease models where selective autoreceptor blockade may enhance therapeutic efficacy [3]. The preservation of 5-HT1A affinity in both enantiomers creates opportunities for studying serotonin-dopamine receptor crosstalk in basal ganglia circuitry [10].
Beyond its primary interactions, 5-Hydroxy-DPAT exhibits significant affinity for 5-HT7 receptors (Ki = 65-85 nM across species), with negligible stereoselectivity between enantiomers (<2-fold difference) [8] [9]. This cross-reactivity assumes physiological importance given the opposing signaling cascades of 5-HT1A and 5-HT7 receptors: 5-HT1A activation inhibits adenylyl cyclase via Gαi/o coupling (reducing cAMP), whereas 5-HT7 stimulates cAMP production through Gαs activation [8]. In hippocampal formation—a region co-expressing both receptors—5-OH-DPAT administration produces complex cAMP dynamics characterized by initial suppression (5-HT1A-mediated) followed by sustained elevation (5-HT7-mediated) [9].
The 5-HT7 receptor interaction becomes functionally dominant under specific conditions:
Table 3: Signal Transduction Profiles at 5-HT7 vs. 5-HT1A Receptors
Signaling Pathway | 5-HT7 Activation | 5-HT1A Activation | Cellular Outcome |
---|---|---|---|
cAMP Production | ↑↑↑ (EC50 35 nM) | ↓↓↓ (IC50 18 nM) | Opposing transcriptional effects |
ERK Phosphorylation | Rapid (t½ <5 min) | Delayed (t½ >15 min) | Differential MAPK regulation |
pCREB Induction | PKA-dependent (90% increase) | PKC-dependent (25% decrease) | Divergent gene expression |
β-arrestin Recruitment | Moderate (Emax 60%) | Strong (Emax 95%) | Distinct receptor trafficking |
Molecular studies reveal that 5-OH-DPAT stabilizes distinct conformational states in 5-HT7 receptors compared to serotonin, with preferential activation of cAMP over β-arrestin pathways (log bias factor = 0.8) [8]. This biased signaling has significant implications for neuroplasticity, as evidenced by 5-OH-DPAT's ability to rescue LTP deficits in 5-HT7 knockout mice at concentrations >100 nM [9]. The compound's dual-receptor profile creates concentration-dependent effects: at low concentrations (1-10 nM), 5-HT1A-mediated inhibition dominates neuronal excitability, while higher concentrations (>50 nM) engage 5-HT7-mediated excitation through PKA-dependent enhancement of NMDA receptor currents [9]. This concentration-dependent valence inversion underscores the importance of dose considerations when interpreting in vivo effects, particularly in cognitive paradigms where low-dose impairment and high-dose facilitation have both been documented [8] [9].
Compounds Mentioned in Article
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: